molecular formula C19H12N4O4S B2667081 (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile CAS No. 476676-83-2

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile

Cat. No.: B2667081
CAS No.: 476676-83-2
M. Wt: 392.39
InChI Key: DOUZNRWIAPCQDW-UKTHLTGXSA-N
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Description

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is a potent and selective chemical inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase with significant implications in oncological research. This compound is primarily investigated for its ability to induce apoptosis and suppress proliferation in leukemia cell lines, particularly those harboring FLT3-ITD mutations, which are associated with poor prognosis in Acute Myeloid Leukemia (AML). Its mechanism of action involves targeting the ATP-binding pocket of FLT3 , thereby inhibiting its autophosphorylation and subsequent activation of downstream pro-survival signaling pathways such as STAT5, MAPK, and PI3K/Akt. Beyond its primary target, research indicates this acrylonitrile derivative may also exhibit inhibitory activity against other kinases, including JAK2 and CDC2-like kinases, providing a valuable tool for exploring cross-talk in signaling networks and polypharmacological approaches to cancer therapy. The (E)-isomer configuration is crucial for optimal spatial orientation and binding affinity. This inhibitor is extensively used in preclinical studies to elucidate the role of FLT3 in hematopoiesis and leukemogenesis, to evaluate combination therapies with conventional chemotherapeutic agents, and to develop novel targeted treatment strategies for FLT3-driven malignancies.

Properties

IUPAC Name

(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(3-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O4S/c20-8-13(9-21-14-2-1-3-15(7-14)23(24)25)19-22-16(10-28-19)12-4-5-17-18(6-12)27-11-26-17/h1-7,9-10,21H,11H2/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUZNRWIAPCQDW-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC(=CC=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC(=CC=C4)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a unique combination of structural elements, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and a nitrophenyl group, which suggest diverse pharmacological applications.

Structural Overview

The molecular formula of this compound is C19H12N4O4S, with a molecular weight of 392.39 g/mol. The presence of the acrylonitrile functional group indicates that it may participate in various chemical reactions, potentially leading to the synthesis of derivatives with enhanced biological profiles.

PropertyValue
Molecular FormulaC19H12N4O4S
Molecular Weight392.39 g/mol
Structural FeaturesThiazole ring, Benzo[d][1,3]dioxole, Nitrophenyl group

Predicted Biological Activities

Computer-aided predictions suggest that (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile could exhibit various biological activities. Compounds with similar structures have been associated with:

  • Anticancer Properties : Related thiazole derivatives have demonstrated significant anticancer activity by inducing apoptosis and causing cell cycle arrests in various cancer cell lines.
  • Antioxidant Activity : Some derivatives have shown potential as antioxidants, which can be crucial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the efficacy of thiazole derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile exhibited lower IC50 values compared to standard chemotherapeutics, suggesting potent anticancer properties.
  • Mechanistic Insights : Research on similar compounds has demonstrated their ability to induce apoptosis through mitochondrial pathways and inhibit specific kinases involved in cancer cell survival .

Scientific Research Applications

Structural Characteristics

The compound features:

  • Thiazole and Benzodioxole Moieties : These heterocyclic structures are known for their diverse biological activities.
  • Acrylonitrile Functional Group : This group contributes to the compound's reactivity and potential interactions with biological targets.

Biological Activities

The unique combination of structural elements in (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile suggests several promising applications:

Antimicrobial Activity

Research indicates that compounds with similar thiazole and benzodioxole structures exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against both gram-positive and gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus niger . The specific interactions of this compound with microbial targets could enhance its therapeutic potential.

Anticancer Properties

Compounds containing thiazole rings have been extensively studied for their anticancer activities. The structural configuration of (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile may allow it to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of tumor growth .

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties, suggesting that (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile could also be effective in treating inflammatory diseases . The presence of nitrophenyl groups may enhance this activity by modulating inflammatory pathways.

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of related compounds, researchers found that thiazole derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Activity

Another research effort focused on thiazole-based compounds demonstrated their ability to inhibit cancer cell lines in vitro. The findings suggested that modifications similar to those found in (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3-nitrophenyl)amino)acrylonitrile could lead to improved anticancer agents .

Comparison with Similar Compounds

Key Analogues Identified in Evidence

(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile (): Thiazole Substituent: Phenyl group at position 4. Aniline Substituent: 2-Fluoro-5-nitro group.

(E)-3-(Benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile (): Thiazole Substituent: 3,4-Dichlorophenyl group at position 4. Aniline Substituent: Benzodioxolyl group. Key Difference: The dichlorophenyl group on the thiazole enhances lipophilicity, while the benzodioxolylamino group replaces the nitroaniline, reducing electron-withdrawing effects .

Compound 7a–k Series ():

  • General Structure : 2-(Benzothiazol-2-yl)-3-arylacrylonitriles.
  • Variability : Aromatic aldehydes with electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups.
  • Key Difference : The target compound’s benzodioxolyl-thiazole and nitroaniline substituents distinguish it from simpler aryl derivatives in this series .

Substituent Impact on Properties

Compound Thiazole Substituent Aniline Substituent Electronic Effects
Target Compound 4-Benzo[d][1,3]dioxol-5-yl 3-Nitro Strong electron-withdrawing nitro group enhances electrophilicity; benzodioxole provides moderate electron donation.
(E)-3-(2-Fluoro-5-nitroanilino) derivative 4-Phenyl 2-Fluoro-5-nitro Fluorine’s inductive effect increases polarity; meta-nitro enhances resonance effects.
(E)-3-(Benzodioxolylamino) derivative 4-(3,4-Dichlorophenyl) Benzo[d][1,3]dioxol-5-ylamino Dichlorophenyl increases lipophilicity; benzodioxolylamino introduces steric bulk.

Research Findings and Methodological Considerations

Structural Comparison Techniques

highlights graph-based methods for comparing chemical structures, emphasizing the importance of identifying common subgraphs (e.g., the acrylonitrile-thiazole backbone) and divergent substituents. This approach aligns with the analysis above, where the benzodioxole and nitroaniline groups differentiate the target compound from analogues .

Q & A

Basic Research Question

  • Benzodioxol : Enhances electron density via resonance, stabilizing the thiazole ring and modulating π-π interactions in biological targets.
  • 3-Nitrophenyl : Introduces strong electron-withdrawing effects, increasing electrophilicity at the acrylonitrile double bond, which is critical for Michael addition reactions .

Advanced Research Question What mechanistic insights explain the regioselectivity of nucleophilic attacks on this compound? Computational studies (e.g., Fukui function analysis) reveal that the acrylonitrile β-carbon is the most electrophilic site. Steric hindrance from the thiazole ring directs nucleophiles to the α-position .

How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity results?

Q. Methodological Approach

  • Control experiments : Verify purity via HPLC and confirm stereochemistry (E/Z isomerism) using NOESY NMR.
  • Dose-response studies : Assess bioactivity across multiple concentrations to rule out solubility artifacts.
  • Structural analogs : Synthesize derivatives (e.g., replacing 3-nitrophenyl with 4-cyanophenyl) to isolate functional group contributions .

What strategies are used to study structure-activity relationships (SAR) for this compound?

Advanced Research Question

  • Fragment-based design : Synthesize analogs with modifications to the thiazole (e.g., 4-methylthiazole) or benzodioxol (e.g., methylenedioxy removal) to evaluate potency changes.
  • Molecular docking : Use AutoDock Vina to simulate binding to hypothesized targets (e.g., kinase enzymes). Validate with SPR (surface plasmon resonance) binding assays .

How do solvent and temperature conditions affect its stability during storage?

Q. Methodological Answer

  • Accelerated stability studies : Store aliquots in DMSO, ethanol, or solid state at 4°C, 25°C, and 40°C. Monitor degradation via LC-MS over 1–6 months.
  • Light sensitivity : Use amber vials to prevent nitro group photodegradation.

What advanced techniques validate its mechanism of action in biological systems?

  • Cellular thermal shift assays (CETSA) : Identify target proteins by measuring thermal stabilization upon compound binding.
  • CRISPR-Cas9 knockouts : Validate target specificity by deleting putative genes and assessing bioactivity loss .

How can computational models predict its pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (~2.8), blood-brain barrier permeability (low), and CYP450 inhibition.
  • PBPK modeling : Simulate absorption/distribution using GastroPlus, incorporating solubility and plasma protein binding data .

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